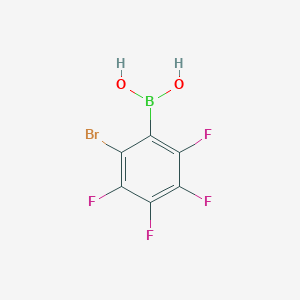

(2-Bromo-3,4,5,6-tetrafluorophenyl)boronic acid

Beschreibung

(2-Bromo-3,4,5,6-tetrafluorophenyl)boronic acid (CAS: 849062-35-7) is a halogenated arylboronic acid featuring a bromine substituent at the 2-position and fluorine atoms at the 3,4,5,6-positions. This structure combines strong electron-withdrawing effects (fluorine) with a bromine atom, which serves as both a steric and electronic modifier. The compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions to synthesize polyfluorinated biphenyls or other complex aromatic systems . Its unique substitution pattern distinguishes it from other boronic acids in terms of reactivity, solubility, and applications.

Eigenschaften

CAS-Nummer |

849062-35-7 |

|---|---|

Molekularformel |

C6H2BBrF4O2 |

Molekulargewicht |

272.79 g/mol |

IUPAC-Name |

(2-bromo-3,4,5,6-tetrafluorophenyl)boronic acid |

InChI |

InChI=1S/C6H2BBrF4O2/c8-2-1(7(13)14)3(9)5(11)6(12)4(2)10/h13-14H |

InChI-Schlüssel |

SNFARXZQGCXAEZ-UHFFFAOYSA-N |

Kanonische SMILES |

B(C1=C(C(=C(C(=C1Br)F)F)F)F)(O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Lithium-Halogen Exchange with Subsequent Boronation

This method involves generating a lithium intermediate via halogen-metal exchange, followed by reaction with a boron electrophile. For example, 2-bromo-1,3,4,5-tetrafluoro-6-iodobenzene undergoes iodine-lithium exchange using n-butyllithium (n-BuLi) in anhydrous tetrahydrofuran (THF) at –78°C. The aryl lithium species is quenched with trimethyl borate (B(OMe)₃), yielding the boronic ester, which is hydrolyzed to the boronic acid.

Reaction Scheme :

Key Conditions :

-

Temperature: –78°C to 0°C

-

Solvent: THF or diethyl ether

-

Boron source: B(OMe)₃ or B(OiPr)₃

-

Typical yield: 50–70% (extrapolated from analogous syntheses).

Challenges :

-

Sensitivity of the lithium intermediate to moisture and oxygen.

-

Competing side reactions due to steric hindrance from fluorine substituents.

Miyaura Borylation Using Palladium Catalysis

Direct Borylation of Brominated Substrates

Miyaura borylation replaces a halogen atom (Br or I) with a boronic ester group via palladium catalysis. Starting from 2-bromo-1,3,4,5-tetrafluorobenzene , the reaction employs bis(pinacolato)diboron (B₂pin₂) and a palladium catalyst (e.g., Pd(dba)₂) in the presence of potassium acetate (KOAc).

Reaction Scheme :

Optimized Conditions :

-

Catalyst: Pd(dba)₂ (2–5 mol%)

-

Ligand: XPhos or SPhos (10–15 mol%)

-

Solvent: Toluene/THF (3:1)

-

Yield: 60–85% (based on analogous fluorinated arylboronates).

Advantages :

-

Tolerance for electron-deficient aryl halides.

-

Scalability for industrial applications.

Copper-Mediated Cross-Coupling

Transmetalation with Arylcopper Intermediates

Copper-catalyzed methods avoid palladium and leverage arylcopper species for borylation. Aryl iodides (e.g., 2-bromo-1,3,4,5-tetrafluoro-6-iodobenzene ) react with bis(neopentyl glycolato)diboron (B₂neop₂) in the presence of CuI and 1,10-phenanthroline.

Reaction Scheme :

Key Parameters :

-

Base: Cs₂CO₃ or K₃PO₄

-

Solvent: Dimethylformamide (DMF)

-

Yield: 45–65% (lower than Pd methods due to competing protodeborylation).

Applications :

-

Suitable for substrates prone to homocoupling under Pd catalysis.

Comparative Analysis of Methods

| Method | Catalyst | Yield Range | Advantages | Limitations |

|---|---|---|---|---|

| Halogen-Metal Exchange | None | 50–70% | High regioselectivity | Sensitivity to air/moisture |

| Miyaura Borylation | Pd(dba)₂ | 60–85% | Scalable, high efficiency | Requires expensive ligands |

| Copper-Mediated | CuI | 45–65% | Cost-effective, avoids Pd | Lower yields due to side reactions |

Challenges and Mitigation Strategies

Steric and Electronic Effects

-

Steric hindrance : Fluorine and bromine substituents reduce reactivity at the boron introduction site. Mitigation: Use bulky ligands (e.g., XPhos) to stabilize transition states.

-

Electron deficiency : Fluorine withdraws electron density, slowing transmetalation. Mitigation: Activate substrates with silver oxide (Ag₂O) or cesium carbonate (Cs₂CO₃).

Protodeborylation

-

Fluorinated boronic acids are prone to hydrolysis. Mitigation: Conduct reactions under anhydrous conditions and use stabilized boronates (e.g., MIDA-boronates).

Emerging Techniques

Analyse Chemischer Reaktionen

Arten von Reaktionen: (2-Brom-3,4,5,6-Tetrafluorphenyl)boronsäure durchläuft verschiedene chemische Reaktionen, darunter:

Substitutionsreaktionen: Das Bromatom kann durch nucleophile Substitutionsreaktionen mit anderen funktionellen Gruppen substituiert werden.

Kupplungsreaktionen: Es wird häufig in Suzuki-Miyaura-Kupplungsreaktionen zur Bildung von Kohlenstoff-Kohlenstoff-Bindungen verwendet.

Häufige Reagenzien und Bedingungen:

Palladiumkatalysatoren: In Suzuki-Miyaura-Kupplungsreaktionen eingesetzt.

Nucleophile: Bei Substitutionsreaktionen eingesetzt, um das Bromatom zu ersetzen.

Hauptprodukte:

Biarylverbindungen: Durch Suzuki-Miyaura-Kupplungsreaktionen gebildet.

Substituierte Phenylboronsäuren: Aus nucleophilen Substitutionsreaktionen resultierend.

Chemie:

Organische Synthese: Als Baustein bei der Synthese komplexer organischer Moleküle verwendet.

Katalyse: Wirkt als Katalysator in verschiedenen organischen Reaktionen.

Biologie und Medizin:

Arzneimittelforschung: Dient als Vorläufer bei der Synthese potenzieller therapeutischer Wirkstoffe, die auf Krankheiten wie Krebs und neurodegenerative Erkrankungen abzielen.

Protein-Protein-Interaktionsstudien: In Sonden integriert, um Proteininteraktionen zu untersuchen, was Einblicke in Wirkstoffziele und Wirkmechanismen liefert.

Industrie:

Materialwissenschaften: Aufgrund seiner Stabilität und elektronischen Eigenschaften bei der Entwicklung organischer optoelektronischer Materialien wie OLEDs und organischer Solarzellen eingesetzt.

5. Wirkmechanismus

Der Wirkmechanismus von (2-Brom-3,4,5,6-Tetrafluorphenyl)boronsäure beinhaltet hauptsächlich seine Rolle als Reagenz in chemischen Reaktionen. In Suzuki-Miyaura-Kupplungsreaktionen interagiert die Boronsäuregruppe mit einem Palladiumkatalysator, um eine neue Kohlenstoff-Kohlenstoff-Bindung zu bilden. Dieser Prozess umfasst Oxidative Addition, Transmetallierung und reduktive Eliminierungsschritte . Das Vorhandensein von Fluoratomen verstärkt die Reaktivität und Stabilität der Verbindung, was sie zu einem wertvollen Reagenz in der organischen Synthese macht .

Ähnliche Verbindungen:

- 4-Brom-2,3,5,6-Tetrafluorphenylboronsäure

- 2,3,4,5,6-Pentafluorphenylboronsäure

- 2-Brom-4,5,6-Trifluorphenylboronsäure

Vergleich: (2-Brom-3,4,5,6-Tetrafluorphenyl)boronsäure ist aufgrund der spezifischen Anordnung von Brom- und Fluoratomen am Phenylring einzigartig. Diese Konfiguration verleiht einzigartige elektronische Eigenschaften, die sie in bestimmten chemischen Reaktionen reaktiver machen als ihre Analoga. Das Vorhandensein mehrerer Fluoratome erhöht auch ihre Stabilität und Acidität, was in verschiedenen Anwendungen von Vorteil ist .

Wirkmechanismus

The mechanism of action of (2-Bromo-3,4,5,6-tetrafluorophenyl)boronic acid primarily involves its role as a reagent in chemical reactions. In Suzuki-Miyaura coupling reactions, the boronic acid moiety interacts with a palladium catalyst to form a new carbon-carbon bond. This process involves oxidative addition, transmetalation, and reductive elimination steps . The presence of fluorine atoms enhances the reactivity and stability of the compound, making it a valuable reagent in organic synthesis .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Boronic Acids

Substituent Effects on Electronic Properties

The electronic profile of arylboronic acids is heavily influenced by substituents. Key comparisons include:

- (2,3,5,6-Tetrafluorophenyl)boronic Acid (CAS: 511295-01-5) : Lacks the bromine substituent but shares the tetrafluorinated backbone. The absence of bromine reduces steric hindrance and slightly increases electron density at the boron center, leading to a pKa of ~6.0 (measured via $^{11}$B NMR titration) .

- (4-Bromo-2,5-difluorophenyl)boronic Acid (CAS: 1106676-82-7) : Contains fewer fluorine atoms (two vs. four) and a bromine at the 4-position. This arrangement reduces electron-withdrawing effects compared to the tetrafluoro-bromo analog, likely resulting in a higher pKa and lower Lewis acidity .

- Pentafluorophenylboronic Acid (BAC-15) : Fully fluorinated (five F atoms) but lacks bromine. Despite having more electron-withdrawing groups, its pKa is higher (~7.2) than tetrafluorophenyl boronic acid (BAC-16, pKa 6.0), indicating that substituent position and steric effects critically modulate acidity .

Table 1: Electronic Properties of Selected Boronic Acids

| Compound | Substituents | pKa | Key Feature(s) |

|---|---|---|---|

| (2-Bromo-3,4,5,6-tetrafluoro) | 2-Br, 3,4,5,6-F | N/A | High Lewis acidity, steric hindrance |

| (2,3,5,6-Tetrafluorophenyl) (BAC-16) | 2,3,5,6-F | 6.0 | Optimized for transposition reactions |

| Pentafluorophenyl (BAC-15) | 2,3,4,5,6-F | 7.2 | Lower reactivity despite more F atoms |

| (4-Bromo-2,5-difluorophenyl) | 4-Br, 2,5-F | N/A | Moderate electron withdrawal |

Reactivity in Suzuki-Miyaura Couplings

The bromo-tetrafluoro derivative’s reactivity in cross-coupling reactions is influenced by both electronic and steric factors:

- Tetrafluorophenylboronic Acid (8) : Achieves high yields (~54–93%) in couplings with polyhalogenated aryl halides, attributed to its strong electron-withdrawing fluorine atoms enhancing oxidative addition .

- Bromo-Tetrafluoro Analogue : The bromine substituent may slow transmetalation due to steric bulk but could improve regioselectivity in couplings with ortho-substituted partners. Comparative yield data are lacking, but its structural similarity to compound 8 suggests utility in synthesizing octafluorobiphenyls (e.g., compound 13 in ) .

- 3-Bromophenylboronic Acid : Lacking fluorine substituents, this compound exhibits lower reactivity in electron-deficient systems but is effective in couplings requiring less electronic activation .

Solubility and Stability

- Precipitation issues, as seen with pyren-1-yl boronic acid (), may arise in polar solvents.

- Tetrafluorophenylboronic Acid (8) : Demonstrates moderate solubility in organic solvents (e.g., cyclohexane/EtOAc), forming stable boronate esters (e.g., compound 18, 54% yield) .

Biologische Aktivität

(2-Bromo-3,4,5,6-tetrafluorophenyl)boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This compound is characterized by the presence of multiple fluorine atoms, which can significantly influence its interaction with biological molecules.

- Chemical Formula : C6H2BBrF4O2

- Molecular Weight : 272.79 g/mol

- Melting Point : 150-154 °C

The presence of bromine and fluorine atoms enhances the lipophilicity and stability of the compound, potentially affecting its bioavailability and pharmacokinetics.

Boronic acids are known to interact with diols and can act as enzyme inhibitors. The specific mechanism of action for this compound may involve:

- Inhibition of Proteins : The compound can bind to the active sites of certain enzymes, inhibiting their activity. This property is significant in the context of drug design for diseases such as cancer and diabetes.

- Influence on Protein Folding : The incorporation of fluorinated aromatic amino acids into proteins has been shown to enhance stability and alter enzymatic activity, which could be relevant for therapeutic applications .

Biological Activity

Research has indicated various biological activities associated with this compound:

- Antitumor Activity : Studies have shown that boronic acids can exhibit cytotoxic effects against cancer cell lines. For instance, compounds similar to this compound have been investigated for their ability to induce apoptosis in tumor cells .

- Enzyme Inhibition : This compound has been noted for its potential to inhibit proteasome activity. The proteasome is crucial for protein degradation within cells; thus, inhibiting it can lead to the accumulation of pro-apoptotic factors .

- Metabolic Effects : Research suggests that boronic acids may play a role in glucose metabolism and insulin signaling pathways. Their ability to modulate these pathways could have implications for diabetes treatment .

Case Studies

Several studies have explored the biological implications of boronic acids:

- Study on Cancer Cell Lines : A study demonstrated that a related boronic acid compound inhibited cell proliferation in various cancer cell lines by inducing cell cycle arrest and apoptosis. The mechanism was linked to the inhibition of specific kinases involved in cell growth regulation .

- Diabetes Research : Another investigation focused on the impact of boronic acids on insulin secretion from pancreatic beta-cells. Results indicated that these compounds could enhance insulin release under certain conditions, suggesting a potential therapeutic role in managing diabetes .

Data Table: Summary of Biological Activities

Q & A

Q. Example data :

| Boronic Acid | pKa (NMR Titration) | B–OH δ (ppm) |

|---|---|---|

| Pentafluorophenyl (BAC-15) | 3.5 | 9.08 |

| Tetrafluorophenyl (BAC-16) | 6.0 | 8.20 |

What role does the bromo substituent play in modifying the compound’s reactivity and bioactivity?

Basic Question

The bromo group serves as a synthetic handle for further functionalization (e.g., nucleophilic substitution, cross-coupling) and modulates electronic properties:

- Electron-withdrawing effect : Enhances boronic acid acidity, improving diol-binding capacity for sensor applications .

- Steric effects : The 2-bromo position may hinder interactions with sterically sensitive enzyme active sites, requiring structure-activity relationship (SAR) studies .

How can researchers design experiments to resolve contradictions in substituent effects on bioactivity?

Advanced Question

Conflicting data on substituent impacts (e.g., bromo vs. fluoro) can be addressed via:

Computational modeling : Use DFT calculations to compare electronic profiles (NBO charges, Fukui indices) and predict binding affinities .

Isosteric replacement : Synthesize analogs with CF₃ or CN groups at the bromo site and assay bioactivity (e.g., enzyme inhibition) .

Kinetic isotope effects (KIE) : Study H/D exchange rates to identify rate-determining steps influenced by substituents .

What strategies optimize the stability of this compound in aqueous solutions?

Advanced Question

Aqueous instability due to protodeboronation can be mitigated by:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.